molecular formula C15H16N2O2S B2696289 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-31-6

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

Cat. No.: B2696289
CAS No.: 477852-31-6
M. Wt: 288.37
InChI Key: AFZNBSKVEAVOPS-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylsulfonyl chloride with a suitable cyclopentadiene derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is unique due to its specific structural features and the presence of the benzylsulfonyl group, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZNBSKVEAVOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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